molecular formula C10H21ClN2O B1445515 (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride CAS No. 40847-07-2

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Cat. No. B1445515
CAS RN: 40847-07-2
M. Wt: 220.74 g/mol
InChI Key: AUCMAPTZNATFLR-FVGYRXGTSA-N
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Description

“(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride” is a compound with the CAS Number: 40847-07-2 and a molecular weight of 220.74 .


Molecular Structure Analysis

The IUPAC name of the compound is “(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride” and its InChI code is "1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1" .

Scientific Research Applications

Antiviral Research

  • Title : Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection
  • Key Finding : Continuous small droplet aerosols of this compound significantly protected cotton rats from pulmonary respiratory syncytial virus (RSV) infection when administered one day prior to or after virus inoculation. The study also indicated substantial antiviral activity and favorable plasma kinetics and tissue distribution (Wyde et al., 2003).
  • Title : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
  • Key Finding : The pyrrolidine ring, present in this compound, is noted for its significant role in medicinal chemistry, offering a structure conducive to diverse pharmacological properties and aiding in drug design due to stereogenicity and spatial orientation of substituents (Petri et al., 2021).
  • Title : Presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating normal diet, but not of inpatients receiving parenteral alimentation
  • Key Finding : This research provides insight into the presence and role of heterocyclic amines, including those structurally related to (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride, in the human diet and potential carcinogenicity (Ushiyama et al., 1991).
  • Title : Methylene-linked liquid crystal dimers and the twist-bend nematic phase
  • Key Finding : Research on compounds with a similar molecular structure focuses on the properties of liquid crystal dimers and their phases, which can be crucial for understanding the material science applications of related compounds (Henderson & Imrie, 2011).

properties

IUPAC Name

(2S)-2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCMAPTZNATFLR-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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